molecular formula C9H9Cl2NO2 B3031170 2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide CAS No. 17959-88-5

2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide

Cat. No.: B3031170
CAS No.: 17959-88-5
M. Wt: 234.08 g/mol
InChI Key: YDWYALVTNUGOTL-UHFFFAOYSA-N
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Description

2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide is a chemical compound with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.08 g/mol . This compound is characterized by the presence of two chlorine atoms, a hydroxyl group, and an amide group attached to a phenyl ring. It is commonly used in various research applications due to its unique chemical properties.

Scientific Research Applications

2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide is used in various scientific research fields, including:

Future Directions

Given the lack of specific information on 2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide, future research could focus on its synthesis, molecular structure analysis, chemical reactions, mechanism of action, and safety profile. Additionally, its potential applications in proteomics research could be explored further.

Biochemical Analysis

Biochemical Properties

2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions can vary, but they often involve binding to the active sites of enzymes, thereby affecting their catalytic activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound may affect gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. The specific pathways and enzymes involved can vary depending on the biological context .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence its interactions with other biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with thionyl chloride to form 5-chloro-2-hydroxybenzoyl chloride. This intermediate is then reacted with 2-chloropropanamide in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, but with optimized conditions for higher yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction Reactions: The amide group can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of derivatives with different substituents replacing the chlorine atoms.

    Oxidation: Formation of 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid.

    Reduction: Formation of 2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamine.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine atoms and hydroxyl group play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide
  • 2-bromo-N-(5-chloro-2-hydroxyphenyl)-2-methylpropionamide
  • Bis(5-chloro-2-hydroxyphenyl)methane

Uniqueness

2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific research applications .

Properties

IUPAC Name

2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-5(10)9(14)12-7-4-6(11)2-3-8(7)13/h2-5,13H,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWYALVTNUGOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399802
Record name 2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17959-88-5
Record name 2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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